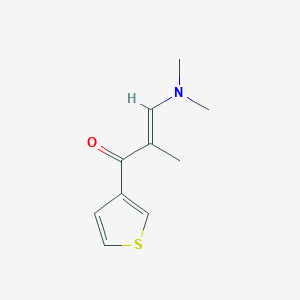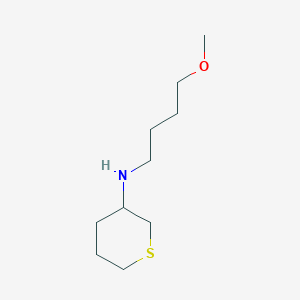![molecular formula C9H16N2S B13314624 Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13314624.png)
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
科学的研究の応用
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities, making it a candidate for drug development.
Industry: Utilized in the production of biocides, fungicides, and dyes
作用機序
The mechanism of action of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxicity in cancer cells .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine stands out due to its specific butyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its efficacy in certain applications compared to other thiazole derivatives .
特性
分子式 |
C9H16N2S |
|---|---|
分子量 |
184.30 g/mol |
IUPAC名 |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-3-4-5-10-6-9-8(2)11-7-12-9/h7,10H,3-6H2,1-2H3 |
InChIキー |
PVILZQCEJWTHPV-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=C(N=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


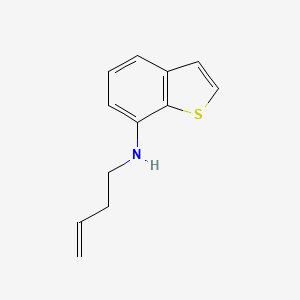

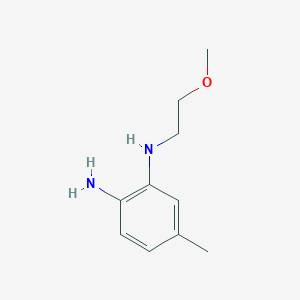
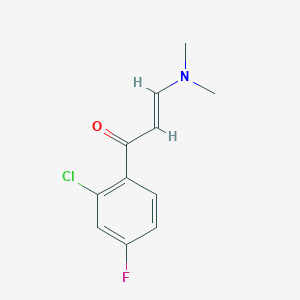
![6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13314557.png)
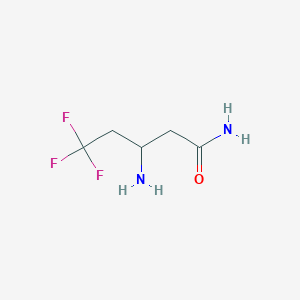

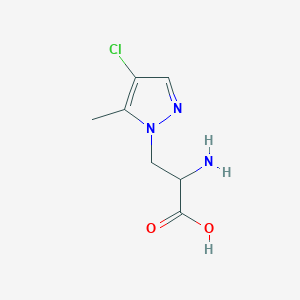
amine](/img/structure/B13314576.png)
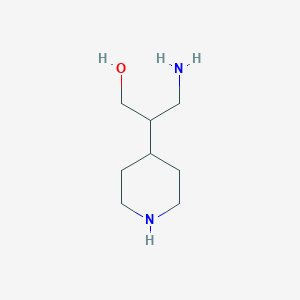
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)
![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
